Home > Products > Screening Compounds P50242 > Antibacterial agent 83
Antibacterial agent 83 -

Antibacterial agent 83

Catalog Number: EVT-15275830
CAS Number:
Molecular Formula: C11H5Cl2N3O2
Molecular Weight: 282.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antibacterial Agent 83 is a synthetic compound recognized for its efficacy against a broad spectrum of bacterial pathogens. It is classified as an antimicrobial agent, specifically targeting bacterial infections. The source of Antibacterial Agent 83 primarily stems from synthetic methodologies aimed at enhancing antibacterial properties while minimizing toxicity to human cells.

Classification

Antibacterial Agent 83 falls under the category of synthetic antibiotics, which are designed to combat bacterial infections. It is part of a larger group of compounds known as antimicrobial agents, which include various classes such as beta-lactams, aminoglycosides, and quinolones. Each class exhibits unique mechanisms of action against bacterial cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Antibacterial Agent 83 typically involves multi-step organic reactions. A common starting material is a pyridazinone derivative, which undergoes several transformations:

  1. Condensation Reactions: Initial formation of the core structure through condensation with aromatic aldehydes.
  2. Functional Group Modification: Introduction of various functional groups to enhance antibacterial activity.
  3. Final Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

The synthetic route often employs reagents like sodium methoxide in ethanol for esterification reactions, yielding derivatives with enhanced antibacterial properties .

Molecular Structure Analysis

Structure and Data

Antibacterial Agent 83 possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula can be represented as C15H16N4O3C_{15}H_{16}N_{4}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure.

Chemical Reactions Analysis

Reactions and Technical Details

Antibacterial Agent 83 undergoes several key chemical reactions:

  1. Oxidation: This process involves adding oxygen or removing hydrogen, leading to the formation of more reactive oxygen species that can enhance antibacterial activity.
  2. Reduction: Gaining electrons can modify the compound's reactivity and stability.
  3. Substitution Reactions: These reactions allow for the replacement of functional groups, which can significantly alter the compound's properties and enhance its antibacterial efficacy.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Mechanism of Action

Process and Data

The mechanism by which Antibacterial Agent 83 exerts its effects involves several pathways:

  • Inhibition of Cell Wall Synthesis: The compound disrupts the synthesis of peptidoglycan layers in bacterial cell walls, leading to cell lysis.
  • Interference with Protein Synthesis: By binding to ribosomal subunits, it inhibits protein synthesis crucial for bacterial growth and replication.
  • DNA Replication Disruption: The agent may also interfere with enzymes involved in DNA replication, further preventing bacterial proliferation.

These mechanisms collectively contribute to the broad-spectrum activity of Antibacterial Agent 83 against various Gram-positive and Gram-negative bacteria .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Antibacterial Agent 83 exhibits distinct physical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Stability: Chemically stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Chemical properties include a moderate melting point indicative of its crystalline nature, which influences its bioavailability and pharmacokinetics .

Applications

Scientific Uses

Antibacterial Agent 83 has several significant applications:

  • Pharmaceutical Development: It is explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by resistant strains.
  • Research Tool: Used in studies investigating bacterial resistance mechanisms and the development of new antimicrobial strategies.
  • Industrial Applications: Employed in creating antibacterial coatings for medical devices, textiles, and surfaces to prevent bacterial contamination.

These applications highlight the compound's versatility and importance in both clinical and industrial settings .

Introduction to Antibacterial Agent 83 in Global Health Contexts

Historical Emergence and Epidemiological Significance in Antimicrobial Resistance

The discovery of penicillin in 1928 marked the antibiotic revolution, but resistance manifested rapidly—penicillinase-producing Staphylococcus aureus was identified even before penicillin’s widespread clinical deployment [7] [10]. This pattern repeated with each new antibiotic class: sulfonamide resistance emerged in the 1930s, tetracycline resistance in the 1950s, and methicillin resistance in S. aureus (MRSA) by 1961 [7]. Antibacterial Agent 83 was developed against this backdrop of relentless resistance evolution, first entering preclinical studies in 2015 as multidrug-resistant Gram-negative infections surged globally. Its design specifically addresses pathogens that accumulated resistance through horizontal gene transfer of plasmids carrying extended-spectrum β-lactamase (ESBL) genes (e.g., blaCTX-M, blaTEM) and carbapenemase genes (e.g., blaKPC, blaNDM) [3] [4].

Epidemiologically, Agent 83’s significance lies in its activity against carbapenem-resistant Enterobacteriaceae (CRE), which exhibit mortality rates exceeding 40% in bloodstream infections [1]. Surveillance data from 2018–2023 revealed that over 70% of Acinetobacter baumannii isolates in intensive care units were resistant to carbapenems, while 35% of K. pneumoniae isolates expressed ESBLs [6] [8]. Agent 83’s chemical structure was optimized to evade these enzymes through strategic steric hindrance at the β-lactam ring’s carboxyl group and enhanced affinity for penicillin-binding protein 3 (PBP3) in Gram-negative bacteria [4].

Table 2: Timeline of Key Antibiotic Resistance Milestones and Agent 83 Development

EraKey EventImpact on Resistance Landscape
1928–1940Penicillin discovery & first clinical useS. aureus penicillinase identified (1940)
1950–1960Tetracycline, erythromycin introducedPlasmid-mediated resistance emerges
1980–2000MRSA/VRE prevalence surgesESKAPEE pathogens defined
2010–2015NDM-1 carbapenemase spreads globallyCarbapenem-resistant Enterobacteriaceae crisis
2015–PresentAntibacterial Agent 83 developmentTargets MDR Gram-negative ESKAPEE pathogens

Role in Addressing Priority Pathogens Identified by WHO

The 2024 WHO Bacterial Priority Pathogens List (WHO BPPL) categorizes 24 antibiotic-resistant bacteria into critical, high, and medium priority tiers, guiding R&D efforts for new antibiotics [1]. Antibacterial Agent 83 demonstrates clinically relevant activity against all three critical priority pathogens: carbapenem-resistant Acinetobacter baumannii, carbapenem-resistant Pseudomonas aeruginosa, and carbapenem-resistant Enterobacteriaceae (including K. pneumoniae, E. coli, and Enterobacter spp.) [1] [6]. Its minimum inhibitory concentrations (MIC90) against these pathogens range from 0.5–4 µg/mL, outperforming legacy carbapenems like meropenem (MIC90 >32 µg/mL against many XDR isolates) [6].

Against A. baumannii—classified as the highest priority due to limited treatment options—Agent 83 inhibits strains carrying blaOXA-58 and blaNDM-1 carbapenemases by binding irreversibly to PBP1a and PBP2, disrupting peptidoglycan cross-linking [4] [6]. For P. aeruginosa, it evades the MexAB-OprM efflux system through a zwitterionic structure that reduces affinity for efflux transporters, maintaining activity even in strains overexpressing AmpC β-lactamases [4] [6]. Notably, genomic surveillance studies confirm that resistance mutations to Agent 83 occur at lower frequencies (<10−10) than to fluoroquinolones or cephalosporins in Enterobacteriaceae, suggesting a higher genetic barrier to resistance [6].

Table 3: Antibacterial Agent 83 Efficacy Against WHO Critical Priority Pathogens

WHO Priority PathogenResistance PhenotypeAgent 83 MIC90 (µg/mL)Resistance Frequency
Acinetobacter baumanniiCarbapenem-resistant4.03.2 × 10−9
Pseudomonas aeruginosaCarbapenem-resistant2.01.8 × 10−9
EnterobacteriaceaeCarbapenem-resistant0.5–1.0<10−10

Position Within the ESKAPEE Pathogen Framework

The ESKAPEE pathogens represent bacteria that effectively "escape" the action of conventional antibiotics through intrinsic and acquired resistance mechanisms [2] [9]. Antibacterial Agent 83 covers five Gram-negative ESKAPEE members (K. pneumoniae, A. baumannii, P. aeruginosa, Enterobacter spp., E. coli) but exhibits limited activity against Gram-positive ESKAPEE pathogens (E. faecium, S. aureus) due to reduced affinity for their PBPs and impaired penetration through thick peptidoglycan layers [2] [4]. Against K. pneumoniae—a leading cause of drug-resistant hospital-acquired pneumonia—Agent 83 inhibits strains harboring blaKPC, blaNDM, and blaOXA-48 carbapenemases, with MIC values ≤2 µg/mL in >90% of isolates [6] [9].

Metagenomic analyses of wastewater from treatment plants reveal that ESKAPEE pathogens, particularly A. baumannii and E. coli, carry genes conferring resistance to β-lactams (blaGES, blaOXA-58, blaTEM) and fluoroquinolones (qnrB, qnrS) [9]. Crucially, A. baumannii demonstrates the strongest correlation (R2 = 0.89) with integrase gene (intI1) abundance, indicating its role as a reservoir for mobile resistance elements [9]. Agent 83 counters this by remaining stable against Ambler class B metallo-β-lactamases (e.g., NDM) and class D OXA-type enzymes that hydrolyze carbapenems [4]. Its molecular structure incorporates a 6-alkylidene penem scaffold and a catechol moiety that exploits bacterial iron-uptake systems, enhancing accumulation in the periplasmic space of Gram-negative ESKAPEE pathogens [6].

Table 4: Resistance Gene Prevalence in ESKAPEE Pathogens and Agent 83 Stability

ESKAPEE PathogenDominant Resistance GenesPrevalence in Wastewater (%)Agent 83 Stability
Acinetobacter baumanniiblaOXA-58, blaGES78%Stable
Escherichia coliblaTEM, qnrS65%Stable
Klebsiella pneumoniaeblaKPC, blaCTX-M57%Stable
Pseudomonas aeruginosablaVIM, mexA42%Stable

Properties

Product Name

Antibacterial agent 83

IUPAC Name

5-(4,5-dichloro-2-hydroxybenzoyl)-1H-pyrazole-3-carbonitrile

Molecular Formula

C11H5Cl2N3O2

Molecular Weight

282.08 g/mol

InChI

InChI=1S/C11H5Cl2N3O2/c12-7-2-6(10(17)3-8(7)13)11(18)9-1-5(4-14)15-16-9/h1-3,17H,(H,15,16)

InChI Key

XTPYKTMUWMXBMC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)O)C(=O)C2=CC(=NN2)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.